Introduction: The Role of Ornidazole-d5 in Bioanalytical Chemistry
Introduction: The Role of Ornidazole-d5 in Bioanalytical Chemistry
An In-Depth Technical Guide to the Synthesis and Purification of Ornidazole-d5
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Ornidazole-d5. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations underpinning the production of this critical stable isotope-labeled internal standard. We will explore not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible methodology.
Ornidazole is a potent nitroimidazole derivative employed as an antibacterial and antiprotozoal agent.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that damage microbial DNA.[2] In the realm of pharmaceutical development and clinical pharmacology, accurately quantifying the concentration of drugs like Ornidazole in biological matrices is paramount for pharmacokinetic and bioavailability studies.
Ornidazole-d5 is a stable isotope-labeled (SIL) analogue of Ornidazole, where five hydrogen atoms on the propanol side-chain have been replaced with deuterium.[3] This isotopic substitution renders the molecule chemically identical to Ornidazole in terms of reactivity and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[4] This property makes Ornidazole-d5 the quintessential internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as it co-elutes with the analyte but is detected on a separate mass channel, correcting for variations in sample preparation and instrument response.[5][6] The synthesis of high-purity Ornidazole-d5 is, therefore, a crucial enabling step for precise and accurate bioanalytical method development.
Part 1: Chemical Synthesis of Ornidazole-d5
Core Principle: Nucleophilic Alkylation
The synthesis of Ornidazole-d5 is strategically adapted from the established synthesis of its non-labeled counterpart. The core reaction involves the nucleophilic alkylation of 2-methyl-5-nitroimidazole with a deuterated C3 electrophilic synthon.[7][8] The most direct and efficient method for introducing the five deuterium atoms is to utilize d5-epichlorohydrin as the starting material. This ensures the isotopic label is incorporated into the stable aliphatic side-chain of the molecule.[9] The reaction proceeds via the opening of the epoxide ring by the imidazole nitrogen, followed by cyclization.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for Ornidazole-d5 production.
Detailed Synthesis Protocol
Materials and Reagents:
-
2-Methyl-5-nitroimidazole (1.0 eq)
-
d5-Epichlorohydrin (1.2 eq)
-
Macroporous acidic polymer resin (e.g., D113 type)[8]
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-methyl-5-nitroimidazole and the macroporous acidic polymer resin.
-
Solvent Addition: Add ethyl acetate to the flask to create a slurry.
-
Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. Slowly add d5-epichlorohydrin to the reaction mixture at room temperature (20-25°C). The use of a deuterated starting material is the key modification from the standard Ornidazole synthesis.[9]
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3), observing the consumption of the starting imidazole.
-
Catalyst Removal: Once the reaction is complete, the solid resin catalyst is removed from the reaction mixture by filtration or centrifugation.[8] The resin can often be washed with additional ethyl acetate to recover any adsorbed product.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude Ornidazole-d5 as a yellowish solid or oil.
Part 2: Purification of Crude Ornidazole-d5
Rationale for Rigorous Purification
The crude product from the synthesis will contain unreacted starting materials, side-products (such as the regioisomer 2-methyl-4-nitroimidazole impurity if present in the starting material), and other process-related impurities.[10] For its intended use as an internal standard, both chemical and isotopic purity must be exceptionally high (>99%). Therefore, a multi-step purification strategy is mandatory.
Experimental Workflow: Purification
Caption: Multi-step purification process for Ornidazole-d5.
Detailed Purification Protocol
Step 1: Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 20% ethyl acetate in hexane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude Ornidazole-d5 in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 70-80% ethyl acetate). The polarity is gradually increased to first elute less polar impurities, followed by the product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield a purified solid.
Step 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture like ethanol/water or isopropanol is often effective for nitroimidazole compounds.
-
Procedure: Dissolve the solid from the chromatography step in the minimum amount of hot solvent. If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Part 3: Quality Control and Characterization
The final product must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic incorporation.
-
Method: Electrospray Ionization (ESI) in positive mode is common.
-
Expected Outcome: The mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 225.1. This is 5 mass units higher than the unlabeled Ornidazole (m/z 220.1), confirming the incorporation of five deuterium atoms. The primary fragment ion should be observed at m/z 128.1 for both labeled and unlabeled compounds, corresponding to the nitroimidazole moiety.[4][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural confirmation and verifies the site of deuteration.
-
¹H NMR: The proton spectrum will be similar to that of Ornidazole, but the signals corresponding to the protons on the deuterated propanol chain (at positions C1, C2, and C3) will be absent or significantly diminished.
-
¹³C NMR: The carbon spectrum will confirm the presence of all carbons in the molecule.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used, and its residual peak should be noted.[13]
-
Summary of Quality Specifications
| Parameter | Method | Specification |
| Appearance | Visual | White to pale yellow crystalline solid |
| Chemical Purity | HPLC (UV, 318 nm) | ≥ 99.0% |
| Molecular Weight | ESI-MS | 224.65 g/mol (confirms [M+H]⁺ at 225.1)[3] |
| Isotopic Purity | MS | ≥ 98% (d5 incorporation) |
| Structure Confirmation | ¹H NMR | Conforms to structure; shows absence of signals for deuterated positions |
Conclusion
The synthesis and purification of Ornidazole-d5 is a precise and multi-step process that demands careful execution and rigorous analytical control. By adapting the established synthesis of Ornidazole with a deuterated starting material like d5-epichlorohydrin, and employing a robust purification strategy involving both chromatography and recrystallization, it is possible to produce this vital internal standard with the high chemical and isotopic purity required for sensitive and reliable bioanalytical applications. This guide provides a foundational framework for researchers to successfully produce and validate Ornidazole-d5, a critical tool in advancing pharmaceutical research and development.
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